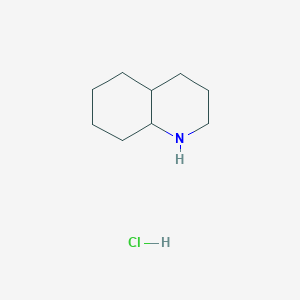
Decahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydroquinoline hydrochloride: is a chemical compound derived from decahydroquinoline, a saturated heterocyclic amine. It is known for its structural complexity and is often used in various chemical and pharmaceutical applications. The compound is characterized by its unique decahydroquinoline ring system, which is a fully hydrogenated form of quinoline.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrodenitrogenation: One common method involves the hydrodenitrogenation of quinoline over a nickel phosphosulfide catalyst.
Total Synthesis: Another method involves the total synthesis of decahydroquinoline derivatives from simpler starting materials.
Industrial Production Methods: Industrial production of decahydroquinoline hydrochloride typically involves large-scale hydrogenation processes using metal catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Decahydroquinoline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be further reduced to form more saturated compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Pyridinium dichromate (PDC) is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of decahydroquinoline.
Reduction: More saturated amine derivatives.
Substitution: Substituted decahydroquinoline compounds with different functional groups.
科学的研究の応用
Chemistry: Decahydroquinoline hydrochloride is used as a building block in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: The compound is studied for its potential biological activities, including its role as a precursor to various alkaloids found in nature .
Medicine: Decahydroquinoline derivatives have been investigated for their potential therapeutic properties, including their use as antimalarial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of decahydroquinoline hydrochloride involves its interaction with various molecular targets. For example, certain derivatives of decahydroquinoline have been found to block neuronal nicotinic acetylcholine receptors, which are involved in neurotransmission . The compound’s effects are mediated through its binding to these receptors, leading to changes in cellular signaling pathways.
類似化合物との比較
Quinoline: The parent compound from which decahydroquinoline is derived.
Tetrahydroquinoline: A partially hydrogenated form of quinoline.
Lepadin Alkaloids: Marine-derived alkaloids with a similar decahydroquinoline ring system.
Uniqueness: Decahydroquinoline hydrochloride is unique due to its fully saturated ring system, which imparts different chemical and biological properties compared to its unsaturated counterparts. Its structural rigidity and hydrogenation state make it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H18ClN |
|---|---|
分子量 |
175.70 g/mol |
IUPAC名 |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride |
InChI |
InChI=1S/C9H17N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h8-10H,1-7H2;1H |
InChIキー |
KFAXGMJWIVKJES-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)CCCN2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


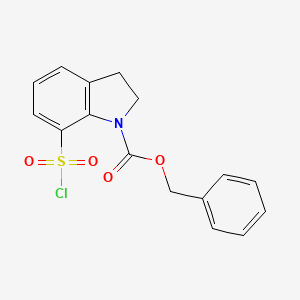
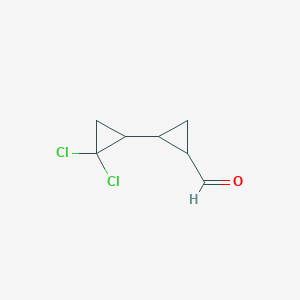
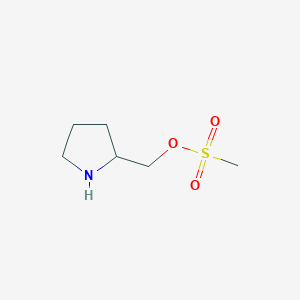
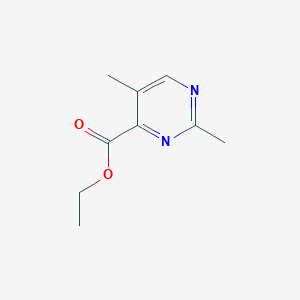

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol](/img/structure/B13254244.png)
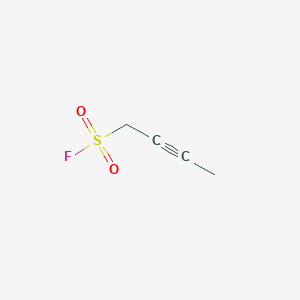

![{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13254271.png)
![4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)
![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)

![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)

